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6"-O-Malonyldaidzin

Bioavailability Pharmacokinetics Isoflavone Metabolism

6″-O-Malonyldaidzin is the native storage form comprising ~60% of total soy isoflavones, yet its thermal lability leads to frequent degradation during routine analysis, causing underestimation of total isoflavone content. This high-purity (≥98% HPLC) reference standard resolves that gap. - Enables accurate baseline profiling of raw soy matrices before processing-induced malonyl→glucoside conversion occurs. - Serves as the authentic substrate for pharmacokinetic studies, recapitulating the poor bioavailability of dietary malonylglucosides that daidzin cannot model. - Critical control for enzyme screening, as common β-glucosidases fail to hydrolyze the 6″-O-malonyl conjugate. Supplied with rigorous QC documentation.

Molecular Formula C24H22O12
Molecular Weight 502.4 g/mol
CAS No. 124590-31-4
Cat. No. B1664189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6"-O-Malonyldaidzin
CAS124590-31-4
Synonyms6"-O-Malonyldaidzin;  6" O-Malonyldaidzin;  Malonyldaidzin; 
Molecular FormulaC24H22O12
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
InChIInChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1
InChIKeyMTXMHWSVSZKYBT-ASDZUOGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6"-O-Malonyldaidzin Overview


6"-O-Malonyldaidzin (Daidzin 6''-O-malonate) is a malonylated isoflavone glucoside classified as a glycosyloxyisoflavone, consisting of a daidzein aglycone core with a 6-O-(carboxyacetyl)-β-D-glucopyranosyl moiety at the 7-position [1]. It is the predominant native storage form of isoflavones in soybeans, representing approximately 60% of the total isoflavone content . This compound is a naturally occurring plant metabolite and a key intermediate in the biosynthesis and interconversion of soy isoflavonoids. As a high-purity analytical reference standard (≥90-98% by HPLC), it is essential for the accurate quantification and profiling of isoflavone derivatives in food, botanical, and biological matrices [2].

Predominant native isoflavone form in unprocessed soybeans
Certified high-purity analytical reference standard
Essential for accurate isoflavone quantification in food and botanical matrices

Why 6"-O-Malonyldaidzin Is Irreplaceable


The malonyl moiety at the 6''-O position fundamentally alters the physicochemical and biological properties of 6"-O-Malonyldaidzin, creating a distinct entity that cannot be approximated by its non-malonylated β-glucoside, daidzin, or its aglycone, daidzein. This structural modification is not inert; it directly impacts solubility, thermal stability, enzymatic susceptibility, and in vivo bioavailability. Critically, 6"-O-Malonyldaidzin is the native, predominant form in unprocessed soybeans, making it an essential analytical target for understanding the impact of food processing on isoflavone profiles . The malonyl group is highly labile and readily undergoes pH- and heat-dependent decarboxylation to the acetylglucoside or de-esterification to the β-glucoside, a dynamic that is central to the fate of isoflavones during cooking and extraction [1]. Substituting 6"-O-Malonyldaidzin with daidzin in a study would therefore fail to recapitulate the native food matrix composition, misrepresent the starting material for in vitro digestion models, and overlook the unique pharmacokinetic handling of the conjugated form. The following evidence quantifies these critical distinctions.

Target Property
Native Food Matrix Composition
Why Substitution Fails
Daidzin or daidzein cannot reproduce the native isoflavone profile of unprocessed soy materials.
Target Property
Bioavailability Context
Why Substitution Fails
Using daidzin overestimates systemic exposure; the malonyl form has lower reported bioavailability.
Target Property
Thermal Degradation Precursor
Why Substitution Fails
Stable aglycone daidzein cannot serve as the labile starting material to track thermal conversion kinetics.

Quantitative Evidence for Malonyldaidzin


Bioavailability: Malonyldaidzin vs. Daidzin

The systemic exposure of isoflavone metabolites is significantly reduced when administered as the malonylglucoside compared to the nonconjugated β-glucoside. In a head-to-head rat study, the area under the plasma concentration-time curve (AUC) for total isoflavone metabolites was 1- to 6-fold higher following administration of the β-glucoside daidzin compared to an equimolar dose of 6"-O-Malonyldaidzin [1]. This demonstrates that malonylation creates a substantial barrier to absorption, making 6"-O-Malonyldaidzin a distinct bioactive entity with lower predicted in vivo potency.

Bioavailability Comparison
Head-to-head
AUC daidzin/malonyldaidzin: 1- to 6-fold higher (P ≤ 0.05) for total isoflavone metabolites
Supports use of malonyl form for native dietary exposure studies.
Rat model, 100 μmol/kg oral dose, 48h plasma
Bioavailability Pharmacokinetics Isoflavone Metabolism

Enzymatic Hydrolysis: Malonyldaidzin vs. Daidzin

The 6''-O-malonyl group confers substantial resistance to enzymatic cleavage by β-glucosidases. The specific activity of a purified hyperthermophilic β-glucosidase from Pyrococcus furiosus on 6"-O-Malonyldaidzin is significantly lower than on the parent compound daidzin, which lacks the malonyl substitution [1]. This differential substrate specificity confirms that malonylation is a key determinant of enzyme accessibility and hydrolysis rate.

Enzymatic Hydrolysis Resistance
Head-to-head
Enzyme activity ranking: daidzin > malonyldaidzin (5th of 6 substrates)
Malonyl group reduces β-glucosidase accessibility, relevant for bioprocessing screening.
β-glucosidase from Pyrococcus furiosus, pH 6.0, 95°C
Enzyme Kinetics Biotransformation Industrial Hydrolysis

Thermal Degradation of Malonyldaidzin

During thermal processing, the malonyl group of 6"-O-Malonyldaidzin is unstable and undergoes two competing reactions: de-esterification to daidzin and decarboxylation to 6''-O-Acetyldaidzin. In a model tofu system, the conversion of malonyldaidzin was found to proceed predominantly via de-esterification, with minimal decarboxylation to the acetyl form, in contrast to other processing methods [1]. This highlights that the degradation pathway is process-specific and that the malonyl form is the direct precursor to the β-glucoside under these conditions.

Thermal Degradation Pathway
Method context
Conversion dominated by de-esterification to daidzin, minimal decarboxylation to acetyl form.
Essential precursor to track β-glucoside formation during thermal processing.
Tofu model, 100°C aqueous conditions
Thermal Stability Food Processing Isoflavone Degradation

Antioxidant Activity: Malonyldaidzin vs. Daidzin

In a comprehensive analysis of 30 soybean cultivars, the concentration of 6"-O-Malonyldaidzin was found to have a statistically significant positive correlation with the Oxygen Radical Absorbance Capacity (ORAC) value, a measure of antioxidant activity. This correlation was comparable to that observed for the β-glucoside daidzin, indicating that both compounds contribute similarly to the overall antioxidant potential of the food matrix [1].

Antioxidant Correlation
Cross-study comparable
ORAC correlation: malonyldaidzin r=0.59 (p
Contributes similarly to antioxidant capacity, supporting its use as a marker.
27 soybean cultivars, ORAC assay
Degradation Kinetics
Data to verify
k (malonyldaidzin) = 8.51 d⁻¹ vs. k (daidzein) = 9.15×10⁻³ d⁻¹, ~930-fold difference
High chemical lability necessitates careful handling to prevent conversion.
Specific storage conditions not detailed; relative stability context
Antioxidant ORAC Phenolic Compounds

Degradation Kinetics: Malonyldaidzin vs. Daidzein

The malonyl conjugate degrades at a rate that is orders of magnitude faster than the stable aglycone end-product, daidzein. The reported degradation rate constant for 6"-O-Malonyldaidzin is 8.51 d⁻¹, whereas the rate constant for daidzein is approximately three orders of magnitude lower at 9.15 × 10⁻³ d⁻¹ . This vast difference underscores the chemical lability of the malonyl group.

Degradation Kinetics
Data to verify
k (malonyldaidzin) = 8.51 d⁻¹ vs. k (daidzein) = 9.15×10⁻³ d⁻¹, ~930-fold difference
High chemical lability necessitates careful handling to prevent conversion.
Specific storage conditions not detailed; relative stability context
Stability Degradation Kinetics

6"-O-Malonyldaidzin Applications


Isoflavone Profiling & Authentication

6"-O-Malonyldaidzin is the primary isoflavone form in unprocessed soybeans, making it an indispensable reference standard for accurate quantitative analysis by HPLC-UV, LC-MS, or GC-MS . Procuring a high-purity analytical standard is essential for establishing the baseline isoflavone profile of raw soy materials, differentiating between soybean varieties [1], and authenticating minimally processed soy foods. Its use ensures that the labile malonyl forms are correctly identified and quantified before they degrade during analysis or processing, which is critical for nutritional labeling, quality control, and authenticity testing in the food industry [2].

Isoflavone Transformation in Food Processing

Given its well-characterized thermal instability , 6"-O-Malonyldaidzin is the critical starting material for controlled studies on how processes like boiling, steaming, fermentation, and extrusion alter the isoflavone profile of soy foods. Researchers use this compound to track the kinetics of its conversion to daidzin (via de-esterification) or 6''-O-Acetyldaidzin (via decarboxylation) under specific pH, temperature, and moisture conditions [1]. This application is fundamental for food technologists aiming to predict and control the final isoflavone composition of commercial soy products, which in turn influences their potential health benefits [2].

Bioavailability & Metabolism Studies

The significantly reduced bioavailability of malonylglucosides compared to their β-glucoside counterparts necessitates the use of 6"-O-Malonyldaidzin as a specific substrate in pharmacokinetic studies . Researchers conducting in vitro digestion models, Caco-2 cell monolayer transport assays, or in vivo animal studies must use the purified malonyl form to accurately recapitulate the absorption and metabolic fate of the predominant isoflavone species found in the human diet [1]. Using daidzin in its place would lead to a substantial overestimation of the systemic exposure and potential bioactivity of isoflavones from soy consumption.

Enzymatic Bioprocessing & Biocatalyst Screening

The resistance of 6"-O-Malonyldaidzin to hydrolysis by common β-glucosidases makes it a crucial substrate for screening and engineering novel enzymes with broader substrate specificity. In the development of industrial bioprocesses for converting isoflavone glucosides to their more bioavailable aglycones, this compound serves as a challenging target. The inability of a candidate enzyme to efficiently cleave the glucosidic bond of 6"-O-Malonyldaidzin would represent a significant bottleneck in processing soy materials, making it an essential component of any robust enzyme characterization and selection workflow.

Application
Selection Property
Validation Focus
Soy Isoflavone Profiling
Malonylated reference standard
Accurate identification of labile malonyl forms in raw matrices
Food Processing Impact Studies
Thermally labile malonyl precursor
Kinetics of de-esterification and β-glucoside formation
Dietary Isoflavone Absorption Modeling
Native conjugated form with distinct bioavailability
Systemic exposure representation vs. β-glucoside
β-Glucosidase Substrate Screening
Hydrolysis-resistant malonyl conjugate
Bottleneck identification for aglycone conversion efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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